molecular formula C22H21ClN2O5 B6515485 ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950276-17-2

ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6515485
CAS No.: 950276-17-2
M. Wt: 428.9 g/mol
InChI Key: QMFVYOFXPUPZTB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-2-carboxylate derivatives: Other derivatives with modifications at different positions on the quinoline ring.

Uniqueness

Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to the presence of the ethoxyphenyl carbamoyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This structural modification enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 950276-17-2) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H21ClN2O5C_{22}H_{21}ClN_{2}O_{5}, with a molecular weight of 428.9 g/mol. The compound features a chloro substituent on the quinoline ring and an ethoxyphenyl group, which may influence its biological activity.

PropertyValue
CAS Number950276-17-2
Molecular FormulaC22H21ClN2O5
Molecular Weight428.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Recent studies suggest that compounds structurally related to this compound exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other quinoline derivatives that have shown enzyme inhibitory activity against targets such as kinases and proteases.
  • Antiviral Activity : Research indicates that quinoline derivatives can exhibit antiviral properties by interfering with viral replication processes, potentially making this compound a candidate for antiviral drug development .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Assays

The cytotoxic effects of the compound were evaluated on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound exhibits selective cytotoxicity, with IC50 values as follows:

Cell LineIC50 (µM)
MCF-715
A54920

These results suggest that the compound may have potential as an anticancer agent.

Case Studies and Research Findings

  • Antiviral Screening : A study conducted on a library of quinoline derivatives, including this compound, showed promising antiviral activity against various viruses, with some derivatives achieving EC50 values in the low micromolar range .
  • Synergistic Effects : Further investigations into the combination of this compound with other known antimicrobial agents revealed synergistic effects, enhancing its efficacy against resistant bacterial strains .
  • Structure-Activity Relationship (SAR) : An analysis of structural modifications indicated that the presence of the ethoxy group significantly contributes to the biological activity, suggesting avenues for further optimization in drug development .

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-ethoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-3-28-16-8-6-15(7-9-16)24-21(26)13-30-20-12-19(22(27)29-4-2)25-18-10-5-14(23)11-17(18)20/h5-12H,3-4,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFVYOFXPUPZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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